molecular formula C7H7NO3 B1419536 2-Pyridinecarboxylic acid, 3-methyl-, 1-oxide CAS No. 83199-81-9

2-Pyridinecarboxylic acid, 3-methyl-, 1-oxide

Cat. No. B1419536
CAS RN: 83199-81-9
M. Wt: 153.14 g/mol
InChI Key: GWTAIBYPPWDZJW-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 3-methyl-, 1-oxide , also known as 6-Methyl-2-pyridinecarboxylic acid 1-oxide , is a monocarboxylic derivative of pyridine. Its chemical formula is C₇H₇NO₃ with a molecular weight of approximately 123.11 g/mol . This compound exists as an isomer of pyridinecarboxylic acids, alongside Picolinic acid (2-pyridinecarboxylic acid) and Isonicotinic acid (4-pyridinecarboxylic acid) .

Scientific Research Applications

Extraction and Reactive Separation

Pyridine-3-carboxylic acid, a variant of the 2-Pyridinecarboxylic acid family, is significantly applied in the food, pharmaceutical, and biochemical industries. The production of this acid is intensified through enzymatic conversion or biosynthesis, and its extraction is improved by reactive extraction from dilute fermentation broth. The study by Kumar and Babu (2009) highlighted the role of 1-dioctylphosphoryloctane (TOPO) with various diluents in the extraction process, emphasizing the influence of TOPO composition and initial acid concentration on the extraction efficiency (Kumar & Babu, 2009).

Crystal Structure and Interactions

The crystal structure of pyridine derivatives provides insights into their chemical behavior and potential applications. Ramasubramanian et al. (2007) investigated the crystal structure of pyridine-2-(3′-mercaptopropanoic acid)-N-oxide, revealing how its structure facilitates the formation of infinite antiparallel chains through strong interactions. This understanding is crucial for applications in designing molecular structures and interactions (Ramasubramanian et al., 2007).

Chelation Therapy and Complex Formation

2-Methyl-3-hydroxy-4-pyridinecarboxylic acid has been studied for its potential in chelation therapy, especially for iron and aluminium. Dean et al. (2008) synthesized this compound and analyzed its complex formation, electrochemical, and cytotoxic properties. The study provided a comprehensive understanding of its complexing behavior with Fe(III) and Al(III), indicating its potential yet limited application compared to other chelators due to lower complexation efficiency (Dean et al., 2008).

Industrial Production and Synthesis Methods

The industrial relevance of pyridinecarboxylic acids, including 2-Pyridinecarboxylic acid derivatives, is underscored by their wide application in synthesizing materials and pharmaceuticals. Xiao (2003) reviewed various preparation methods, emphasizing the significance of homogeneous or heterogeneous oxidation reactions in their synthesis. Understanding these methods is crucial for industries relying on these compounds for creating valuable products (Xiao, 2003).

Unique Coordination Geometry in Complexes

The role of 2-Pyridinecarboxylic acid, 3-methyl-, 1-oxide in controlling the coordination geometry of copper(II) complexes is fascinating. Beyeh and Puttreddy (2015) illustrated how it, in combination with methylresorcinarene, forms unique complexes, demonstrating the potential of these compounds in creating tailored coordination structures (Beyeh & Puttreddy, 2015).

properties

IUPAC Name

3-methyl-1-oxidopyridin-1-ium-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-5-3-2-4-8(11)6(5)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTAIBYPPWDZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=CC=C1)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00665077
Record name 3-Methyl-1-oxo-1lambda~5~-pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridinecarboxylic acid, 3-methyl-, 1-oxide

CAS RN

83199-81-9
Record name 3-Methyl-1-oxo-1lambda~5~-pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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